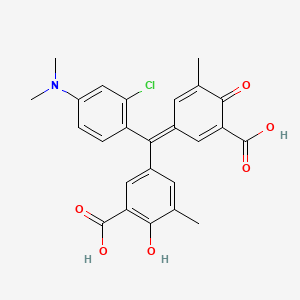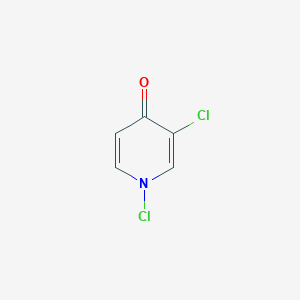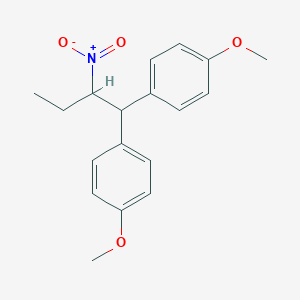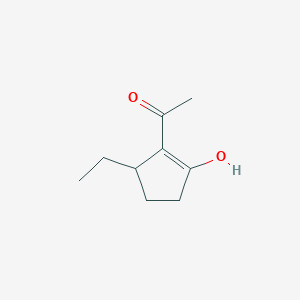
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C12H9F2NO3S. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 4th position, a mercapto group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring. This compound is primarily used in research and experimental applications .
Vorbereitungsmethoden
The synthesis of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6th and 7th positions using fluorinating agents.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Mercapto Group Addition: Introduction of a mercapto group at the 2nd position.
Esterification: Formation of the ethyl ester group at the 3rd position through esterification reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its binding affinity to certain targets, while the hydroxyl and mercapto groups contribute to its reactivity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Lacks the fluorine and mercapto groups, resulting in different chemical properties.
6,7-Difluoroquinoline: Lacks the hydroxyl and mercapto groups, affecting its reactivity.
2-Mercaptoquinoline: Lacks the fluorine and hydroxyl groups, influencing its biological activity.
The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H9F2NO3S |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
ethyl 6,7-difluoro-4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3S/c1-2-18-12(17)9-10(16)5-3-6(13)7(14)4-8(5)15-11(9)19/h3-4H,2H2,1H3,(H2,15,16,19) |
InChI-Schlüssel |
KASDVUHOUFJQJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2NC1=S)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


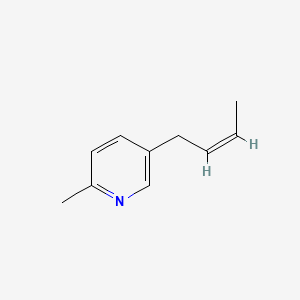
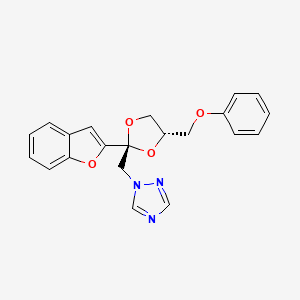
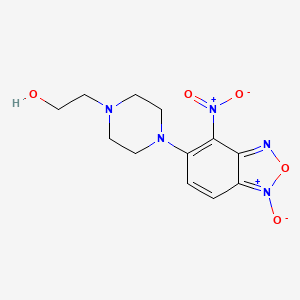
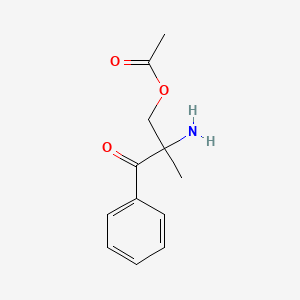
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
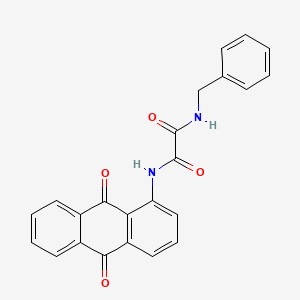
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)



